

A Comparative Computational Analysis of 2-Methylpyrimidine-4-carbaldehyde and Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylpyrimidine-4-carbaldehyde

Cat. No.: B089756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational analysis of the physicochemical, spectral, and quantum chemical properties of **2-Methylpyrimidine-4-carbaldehyde**. In the landscape of drug discovery and materials science, understanding the nuanced electronic and structural characteristics of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, are a cornerstone of many therapeutic agents and functional materials. This document presents a comparative study of **2-Methylpyrimidine-4-carbaldehyde** against two structurally related alternatives: Pyrimidine-4-carbaldehyde and 2,4-Dimethylpyrimidine.

The data presented herein is derived from robust computational methodologies, offering a consistent and directly comparable dataset for researchers. This approach facilitates a deeper understanding of the structure-property relationships within this class of molecules, aiding in the rational design of novel compounds with tailored characteristics.

Physicochemical and Spectral Properties: A Tabulated Comparison

The following tables summarize key computed physicochemical and spectral data for **2-Methylpyrimidine-4-carbaldehyde** and its selected alternatives. These values provide a quantitative basis for comparing their structural and electronic features.

Table 1: Physicochemical Properties

Property	2-Methylpyrimidine-4-carbaldehyde	Pyrimidine-4-carbaldehyde	2,4-Dimethylpyrimidine
Molecular Formula	C ₆ H ₆ N ₂ O	C ₅ H ₄ N ₂ O	C ₆ H ₈ N ₂
Molecular Weight (g/mol)	122.13	108.10	108.14
Predicted Boiling Point (°C)	213.7 ± 13.0	225.3	151.2
Predicted Density (g/cm ³)	1.176 ± 0.06	1.234	1.031
Predicted pKa	0.16 ± 0.23	-0.14 ± 0.10	2.02 ± 0.10

Table 2: Computed Vibrational Frequencies (FT-IR, cm⁻¹)

Vibrational Mode	2-Methylpyrimidine-4-carbaldehyde	Pyrimidine-4-carbaldehyde	2,4-Dimethylpyrimidine
C=O Stretch (Aldehyde)	~1700-1720	~1705-1725	N/A
Aromatic C=N Stretch	~1570-1600	~1575-1605	~1560-1590
Aromatic C=C Stretch	~1450-1550	~1460-1560	~1470-1570
C-H Stretch (Aldehyde)	~2720-2820	~2730-2830	N/A
C-H Stretch (Methyl)	~2920-2980	N/A	~2920-2980
Ring Breathing	~990-1020	~995-1025	~980-1010

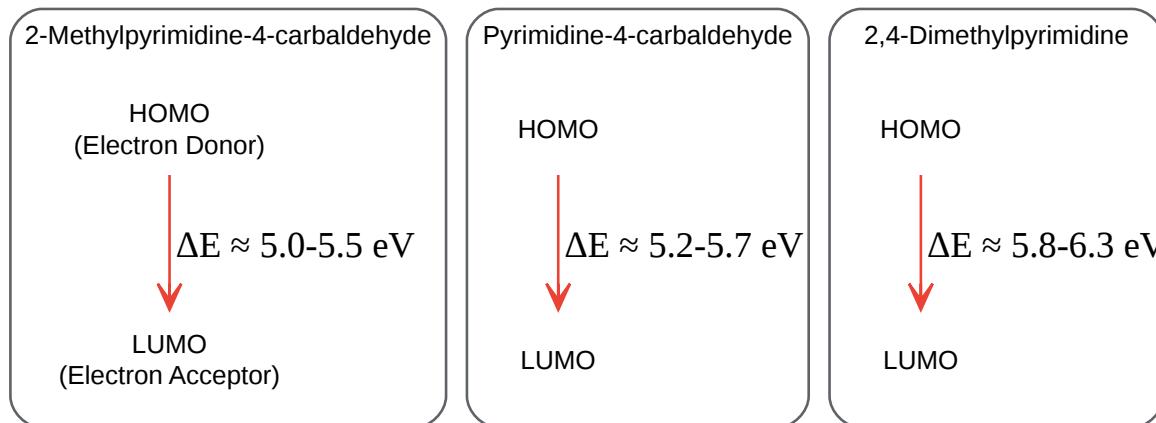
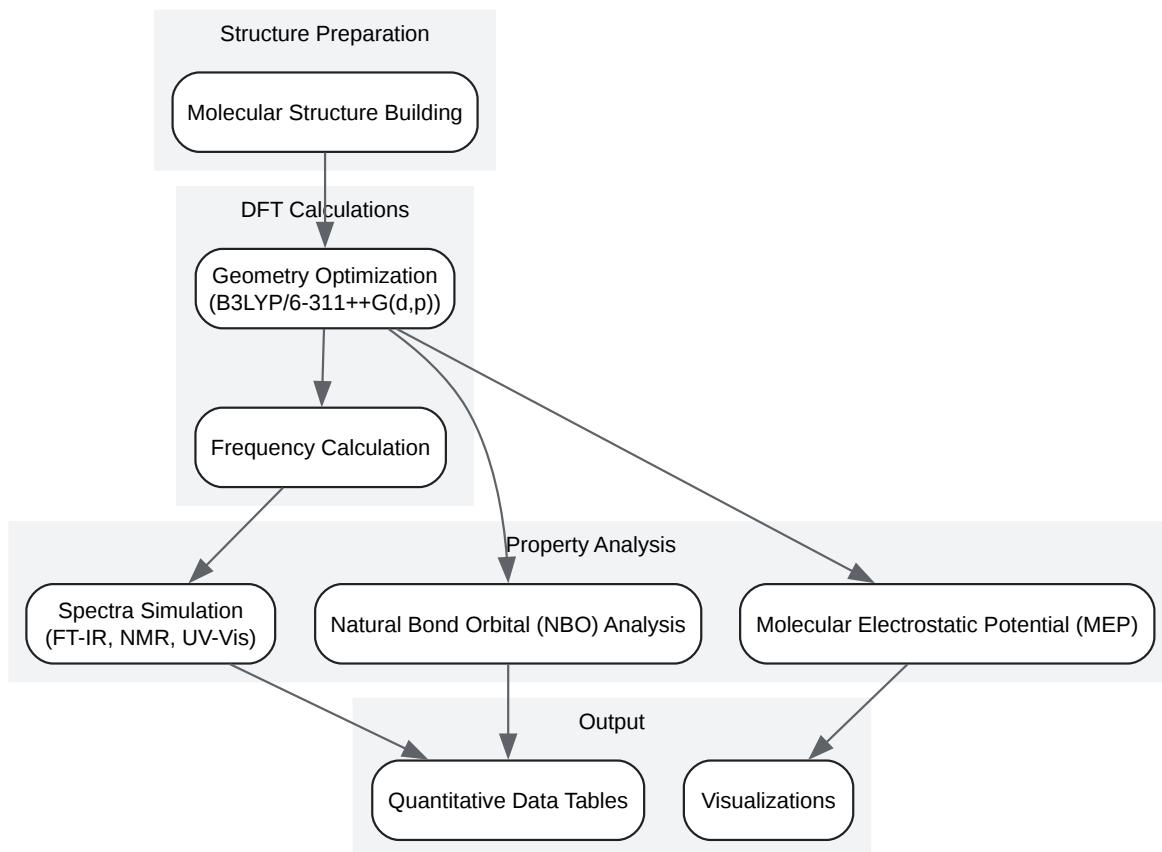
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

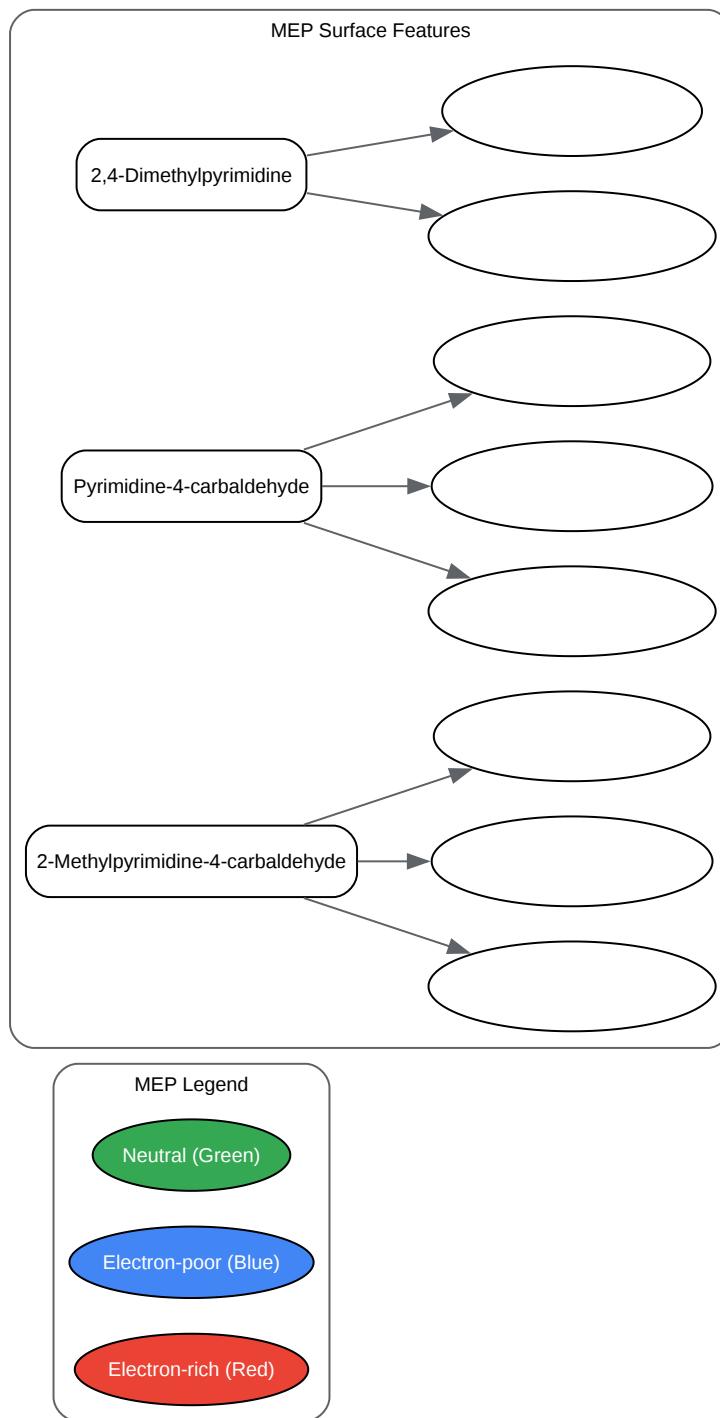
Proton	2-Methylpyrimidine-4-carbaldehyde	Pyrimidine-4-carbaldehyde	2,4-Dimethylpyrimidine
Aldehyde H	~9.9-10.1	~10.0-10.2	N/A
Pyrimidine H5	~7.4-7.6	~7.5-7.7	~6.8-7.0
Pyrimidine H6	~8.8-9.0	~9.1-9.3	N/A
Methyl H (C2)	~2.7-2.9	N/A	~2.5-2.7
Methyl H (C4)	N/A	N/A	~2.4-2.6

Table 4: Predicted ^{13}C NMR Chemical Shifts (δ , ppm) in CDCl_3

Carbon	2-Methylpyrimidine-4-carbaldehyde	Pyrimidine-4-carbaldehyde	2,4-Dimethylpyrimidine
Aldehyde C=O	~190-193	~191-194	N/A
Pyrimidine C2	~165-168	~158-161	~163-166
Pyrimidine C4	~155-158	~152-155	~163-166
Pyrimidine C5	~120-123	~121-124	~118-121
Pyrimidine C6	~157-160	~158-161	~150-153
Methyl C (C2)	~24-26	N/A	~23-25
Methyl C (C4)	N/A	N/A	~22-24

Table 5: Computed UV-Visible Spectral Data (in Ethanol)



Parameter	2-Methylpyrimidine-4-carbaldehyde	Pyrimidine-4-carbaldehyde	2,4-Dimethylpyrimidine
λ_{max} (nm)	~260-270 ($\pi \rightarrow \pi$)~310-320 ($n \rightarrow \pi$)	~255-265 ($\pi \rightarrow \pi$)~305-315 ($n \rightarrow \pi$)	~240-250 ($\pi \rightarrow \pi$)~270-280 ($n \rightarrow \pi$)


Experimental and Computational Protocols

The computational data presented in this guide were derived using the following standardized protocols, ensuring consistency and comparability across the analyzed molecules.

Computational Analysis Workflow

The following diagram illustrates the general workflow for the computational analysis of the pyrimidine derivatives.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Computational Analysis of 2-Methylpyrimidine-4-carbaldehyde and Related Pyrimidine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089756#computational-analysis-of-2-methylpyrimidine-4-carbaldehyde-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com